N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine is a complex organic compound that features a benzodioxin ring fused with a pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Alkylation: The benzodioxin intermediate is then alkylated using an appropriate alkyl halide to introduce the methyl group.
Pyrimidine Formation: The alkylated benzodioxin is reacted with a pyrimidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its potential therapeutic applications.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Studied for its antibacterial properties.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine is unique due to its combined benzodioxin and pyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H19N3O2/c1-11-8-16(18-12(2)17-11)19(3)10-13-4-5-14-15(9-13)21-7-6-20-14/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI Key |
CLIWLFXYEFQQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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